N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide
Description
N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromine atom, two methyl groups, and a methoxy group attached to a phenyl ring, along with an acetamide functional group
Properties
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-8-15(18)16(9-12(11)2)19-17(20)10-13-4-6-14(21-3)7-5-13/h4-9H,10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXIATNNSSGIOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4,5-dimethylphenylamine and 4-methoxyphenylacetic acid.
Acylation Reaction: The primary step involves the acylation of 2-bromo-4,5-dimethylphenylamine with 4-methoxyphenylacetic acid. This reaction is usually carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and efficiency.
Chemical Reactions Analysis
N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It may be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide can be compared with other similar compounds, such as:
N-(2-bromo-4,5-dimethylphenyl)-2-phenylacetamide: This compound lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-(2-chloro-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide:
N-(2-bromo-4,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide: The presence of a hydroxy group instead of a methoxy group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
